4'-Aminobenzo-18-crown-6

Radioactive Waste Treatment Strontium-90 Removal Layered Inorganic-Organic Hybrid Adsorbents

4′-Aminobenzo-18-crown-6 is the only benzo-18-crown-6 derivative with a primary amine tethering handle for permanent covalent immobilization. Unsubstituted 18-crown-6, dibenzo-18-crown-6, and aminobenzo-15-crown-5 lack this functionalization potential, leading to leaching, cavity-size mismatch, or complete sensor failure in heterogeneous K+/Pb2+ detection, radioactive 90Sr extraction, and nanofluidic gating. AB18C6's para-amino group enables robust conjugation via amide, diazonium, or Schiff base chemistry to electrodes, nanoparticles, and polymer matrices—ensuring long-term reproducibility that valinomycin-based PVC membranes cannot deliver. Procure the functionalization-ready crown ether purpose-built for demanding immobilization-dependent applications.

Molecular Formula C16H25NO6
Molecular Weight 327.377
CAS No. 68941-06-0
Cat. No. B2564457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Aminobenzo-18-crown-6
CAS68941-06-0
Molecular FormulaC16H25NO6
Molecular Weight327.377
Structural Identifiers
SMILESC1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1
InChIInChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2
InChIKeyPZXYILUXRGTFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4′-Aminobenzo-18-crown-6 (CAS 68941-06-0): A Functionalizable Crown Ether Ionophore for Selective Metal Ion Recognition and Sensor Fabrication


4′-Aminobenzo-18-crown-6 (AB18C6) is a macrocyclic crown ether derivative characterized by an 18-membered polyether ring fused to a benzene moiety bearing a para-amino substituent [1]. This compound belongs to the class of benzo-crown ethers, distinguished by the presence of a primary amine functional group that enables facile covalent attachment to various substrates, including nanoparticles, electrode surfaces, and polymer matrices . The amino group permits straightforward conjugation via amide bond formation, diazonium chemistry, or Schiff base condensation, conferring significant advantages for the rational design of functional materials . In contrast to unsubstituted 18-crown-6 or dibenzo-18-crown-6, AB18C6 uniquely combines the established ion-recognition properties of the 18-crown-6 cavity—which is optimally sized for complexation with K⁺ (ionic diameter ~2.66 Å) and Pb²⁺ (ionic diameter ~2.38 Å)—with a chemically addressable handle for surface immobilization, thereby mitigating the solubility and leaching issues commonly encountered with non-functionalized crown ethers in heterogeneous sensing and separation applications [2].

Why 4′-Aminobenzo-18-crown-6 Cannot Be Readily Replaced by Other 18-Crown-6 Derivatives or Non-Functionalized Ionophores in Engineered Systems


Direct substitution of 4′-aminobenzo-18-crown-6 with alternative crown ethers—such as unsubstituted 18-crown-6, dibenzo-18-crown-6, or 4′-aminobenzo-15-crown-5—is not functionally equivalent and may lead to significant performance degradation or complete failure in applications requiring covalent immobilization. While 18-crown-6 exhibits a similar cavity size and can complex K⁺ and Pb²⁺, its lack of a reactive functional group precludes stable tethering to solid supports, resulting in rapid leaching from sensor interfaces or extraction media [1]. Dibenzo-18-crown-6, though more lipophilic, offers no site for direct covalent linkage and demonstrates lower aqueous solubility, which can hinder its use in biological or environmental aqueous matrices . Conversely, 4′-aminobenzo-15-crown-5 features a smaller cavity (suitable for Na⁺ rather than K⁺ or Pb²⁺) and thus exhibits markedly different cation selectivity profiles, making it an inappropriate substitute for applications targeting potassium or lead [2]. Furthermore, commercial ionophore cocktails based on valinomycin or non-covalent plasticized PVC membranes often suffer from limited operational lifetime and reproducibility due to component leaching, a shortcoming directly addressed by the covalent immobilization strategy enabled by AB18C6's primary amine handle [3]. Consequently, procurement specifications that disregard the unique functionalization potential of AB18C6 risk selecting materials incapable of delivering the required stability, selectivity, or integration compatibility.

Quantitative Comparative Performance Data for 4′-Aminobenzo-18-crown-6 Against Key Analogs in Sensing and Separation Applications


Sr²⁺ Adsorption Capacity: 4′-Aminobenzo-18-crown-6 Intercalated α-ZrP (AM-ZrP) vs. Unmodified α-ZrP

Incorporation of 4′-aminobenzo-18-crown-6 into α-zirconium phosphate (α-ZrP) via intercalation yields a composite adsorbent (AM-ZrP) with substantially enhanced Sr²⁺ uptake. Direct comparison against the unmodified α-ZrP matrix demonstrates a fivefold increase in maximum adsorption capacity, directly attributable to the selective coordination of Sr²⁺ by the crown ether cavity [1]. A separate study under weakly acidic conditions corroborates this enhancement, reporting a capacity improvement from 28.17 mg·g⁻¹ (neat α-ZrP) to 136.42 mg·g⁻¹ (AB18C6-functionalized material) [2].

Radioactive Waste Treatment Strontium-90 Removal Layered Inorganic-Organic Hybrid Adsorbents

Potassium Ion Selectivity: 4′-Aminobenzo-18-crown-6 Modified Electrodes vs. Conventional Ion-Selective Electrodes

A self-assembled monolayer (SAM) of 4′-aminobenzo-18-crown-6 on a gold electrode demonstrates a dynamic response range for K⁺ spanning 1 μM to 10 mM, with demonstrated selectivity over Li⁺, NH₄⁺, and a large excess of Na⁺ [1]. In contrast, conventional valinomycin-based ion-selective electrodes (ISEs)—while exhibiting high K⁺/Na⁺ selectivity coefficients (log K^{pot}_{K,Na} ≈ -4)—suffer from progressive leaching of the ionophore from the plasticized PVC membrane, leading to signal drift and limited operational lifetime [2]. The covalent attachment strategy enabled by the amino group of AB18C6 mitigates this leaching, providing a stable sensing interface for repeated measurements.

Potentiometric Sensors Soil Nutrient Analysis Self-Assembled Monolayers

Pb²⁺ Detection Limit: 4′-Aminobenzo-18-crown-6 SERS Substrate vs. US EPA Regulatory Threshold

A surface-enhanced Raman spectroscopy (SERS) sensor employing 4′-aminobenzo-18-crown-6 immobilized on a nanostructured gold substrate achieves a limit of detection (LOD) for Pb²⁺ of 0.69 pM (0.69 × 10⁻¹² M), which is approximately five orders of magnitude lower than the US Environmental Protection Agency (EPA) maximum contaminant level of 72 nM (72 × 10⁻⁹ M) for lead in drinking water [1]. The limit of quantification (LOQ) was determined to be 2.20 pM. This ultra-trace detection capability is enabled by the selective complexation of Pb²⁺ by the crown ether cavity and the subsequent immobilization of the complex onto the SERS-active substrate via Au-N bond formation [1].

Surface-Enhanced Raman Spectroscopy Heavy Metal Sensing Environmental Monitoring

K⁺/Na⁺ Selectivity in Biomimetic Nanopores: 4′-Aminobenzo-18-crown-6 vs. 4′-Aminobenzo-15-crown-5

Solid-state nanopores decorated with 4′-aminobenzo-18-crown-6 ether and single-stranded DNA selectively transport potassium ions while showing negligible conductance for sodium ions at concentrations up to 1 M [1]. The selectivity is governed by the cavity size of the 18-crown-6 ring (~2.6–3.2 Å), which is optimally matched to the ionic diameter of K⁺ (~2.66 Å). In direct contrast, nanopores functionalized with 4′-aminobenzo-15-crown-5 exhibit preferential Na⁺ transport due to the smaller cavity size (~1.7–2.2 Å) of the 15-crown-5 ring [2]. This cavity-size-dependent selectivity is a class-level property of crown ethers that dictates which specific derivative must be selected for a given target analyte.

Nanofluidics Ion-Selective Membranes Biomimetic Channels

High-Impact Application Scenarios Where 4′-Aminobenzo-18-crown-6 Provides Demonstrated Competitive Advantage


Nuclear Wastewater Remediation: Selective ⁹⁰Sr Sequestration Using AB18C6-Functionalized Layered Adsorbents

4′-Aminobenzo-18-crown-6 is employed as a selective recognition element in composite adsorbents for the removal of radioactive ⁹⁰Sr from nuclear fuel cycle wastewater. As demonstrated in Section 3, intercalation of AB18C6 into α-ZrP yields a material (AM-ZrP) with a maximum Sr²⁺ adsorption capacity of 320.16 mg·g⁻¹, representing a fivefold increase over unmodified α-ZrP [1]. The covalent anchoring of the crown ether via its amino group prevents leaching under acidic and radioactive conditions, ensuring long-term operational stability. This application leverages both the high Sr²⁺ affinity of the 18-crown-6 cavity and the chemical addressability of the amino group for permanent integration into the inorganic matrix.

Agricultural Soil Testing: Robust Voltammetric Sensors for Potassium Monitoring

AB18C6 is covalently attached to Nafion-modified screen-printed carbon electrodes to fabricate voltammetric sensors for soil potassium detection [2]. The sensor exhibits a linear response to K⁺ concentrations from 1 to 500 ppm, sufficient for agronomic soil fertility assessment. As noted in Section 3, the covalent immobilization strategy eliminates the ionophore leaching that plagues conventional PVC-membrane ISEs, thereby extending calibration stability and enabling repeated measurements in soil slurries without signal degradation. This robustness is critical for field-deployable precision agriculture tools where frequent recalibration is impractical.

On-Site Environmental Lead Screening: Ultra-Sensitive SERS Detection Below EPA Action Levels

AB18C6 is immobilized onto nanostructured gold SERS substrates to achieve selective and ultra-sensitive detection of Pb²⁺ in water samples [3]. As quantified in Section 3, the sensor achieves a limit of detection of 0.69 pM, which is five orders of magnitude below the US EPA regulatory limit of 72 nM. The amino group of AB18C6 facilitates robust attachment to the gold surface via Au-N bond formation, while the crown ether cavity selectively captures Pb²⁺, concentrating the analyte within the SERS hotspot region. This configuration enables rapid, portable screening of lead contamination in the field, circumventing the need for laboratory-based ICP-MS analysis.

Biomimetic Nanofluidic Devices: Potassium-Activated Ion Gates

AB18C6 is conjugated to the inner walls of conical nanopores to create potassium-activated ionic gates [4]. As established in Section 3, the 18-crown-6 cavity selectively binds K⁺ over Na⁺, resulting in a gate that opens (conducts ions) only in the presence of potassium. The amino group of AB18C6 is essential for covalent attachment to the carboxylated pore surface, enabling stable and reproducible device fabrication. This approach yields nanofluidic components with potential applications in biomimetic sensing, controlled drug release, and ion-selective separation membranes.

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